(4-Methoxy-2-methylpyrrolidin-2-yl)methanol
Overview
Description
“(4-Methoxy-2-methylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 2059935-13-4 . It has a molecular weight of 145.2 and its molecular formula is C7H15NO2 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(4-Methoxy-2-methylpyrrolidin-2-yl)methanol” is 1S/C7H15NO2/c1-7(5-9)3-6(10-2)4-8-7/h6,8-9H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis Processes
(4-Methoxy-2-methylpyrrolidin-2-yl)methanol has been utilized in various synthesis processes. For instance, it's involved in the double reduction of cyclic sulfonamides to synthesize complex organic structures like (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine. This synthesis involves the use of cyclic aryl sulfonamides, which are reductively ring-opened to furnish amino products, with the aryl group incorporated into the final compound (Evans, 2007). Additionally, it has been used in the asymmetric synthesis of (diene)Fe(CO)3 complexes via catalytic enantioselective alkylation using dialkylzincs, showcasing its utility in creating optically active compounds with high enantioselectivity (Takemoto et al., 1998).
Catalysis and Chiral Applications
This compound plays a significant role in catalysis and chiral applications. For instance, Diphenyl(1-methylpyrrolidin-2-yl)methanol, a derivative, is a highly enantio- and chemoselective chiral catalyst for additions of dialkylzincs to aldehydes, leading to sec-alcohols with high enantiomeric excesses. Such catalysts are essential in asymmetric synthesis, an area of significant interest in pharmaceuticals and fine chemicals production (Soai & Shibata, 1997).
Surface Chemistry and Nanotechnology
In surface chemistry and nanotechnology, the compound's derivatives are used to probe surface sites of ceria nanocrystals. Methanol, for instance, has been utilized to study the nature of surface sites of these nanocrystals, with adsorption and desorption followed by techniques like in situ IR and Raman spectroscopy (Wu et al., 2012).
Photocatalysis and Organic Synthesis
Moreover, the compound is relevant in photocatalysis and organic synthesis. For example, in the dye-sensitised photo-oxygenation of 3-methylpyrrole in methanol, derivatives of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol are produced as intermediates or end products, indicating its role in complex organic reactions under photochemical conditions (Lightner & Low, 1972).
Analytical Chemistry
In analytical chemistry, derivatives of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol have been used as chemosensors. For instance, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, a related compound, acts as a highly selective chemosensor for Ag(+) ions in a methanol-water mixture, showcasing its utility in detecting specific metal ions (Tharmaraj et al., 2012).
Polymer Chemistry
In polymer chemistry, optically active polymers with helical conformations have been synthesized using derivatives of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol. These polymers exhibit reversible helix-helix transitions, indicating potential applications in advanced materials science (Okamoto et al., 1991).
Safety And Hazards
The safety information available indicates that “(4-Methoxy-2-methylpyrrolidin-2-yl)methanol” has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
(4-methoxy-2-methylpyrrolidin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(5-9)3-6(10-2)4-8-7/h6,8-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAJHFVYSMCSJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-2-methylpyrrolidin-2-yl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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